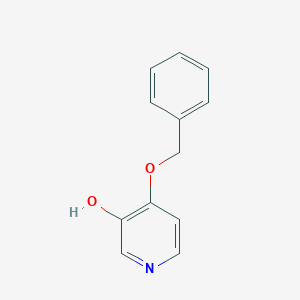

4-(Benzyloxy)pyridin-3-ol

Description

Molecular Architecture and Chemical Significance of 4-(Benzyloxy)pyridin-3-ol in Contemporary Organic Chemistry

The compound this compound is a heterocyclic molecule built upon a pyridine (B92270) core. Its structure is characterized by a six-membered aromatic ring containing one nitrogen atom, which is substituted at the 3-position with a hydroxyl (-OH) group and at the 4-position with a benzyloxy (-OCH₂C₆H₅) group. This specific arrangement of functional groups makes it a molecule of considerable interest in modern organic synthesis.

The pyridine ring itself is a foundational scaffold in a vast number of biologically active compounds, including vitamins, alkaloids, and numerous pharmaceuticals. researchgate.netijpsonline.com The presence of both a free hydroxyl group and a protected hydroxyl group (in the form of a benzyl (B1604629) ether) on the same pyridine ring gives this compound significant synthetic versatility. smolecule.com This dual functionality allows for sequential and regioselective chemical modifications. The hydroxyl group can undergo reactions such as esterification or alkylation, while the benzyloxy group can be selectively removed through methods like catalytic hydrogenolysis to reveal a second hydroxyl group. smolecule.comwikipedia.org This strategic placement of functional groups makes this compound a valuable synthetic intermediate or building block for constructing more complex, highly functionalized pyridine derivatives. smolecule.comchim.it Such derivatives are actively explored in medicinal chemistry and material science. smolecule.comfrontiersin.org

Historical Development and Foundational Research on Pyridinols and Benzyl Ethers as Key Synthetic Intermediates

The study of pyridine and its derivatives has a rich history. The parent compound, pyridine, was first discovered in 1849, with its chemical structure being determined decades later. ijpsonline.comwikipedia.org The first major synthesis of a pyridine derivative was achieved by Arthur Hantzsch in 1881, and since then, the development of efficient and flexible synthetic routes to pyridine compounds has been a continuous focus of chemical research. ijpsonline.comchim.itwikipedia.org Pyridinols, or hydroxypyridines, which exist in tautomeric equilibrium with their corresponding pyridone forms, quickly became recognized as crucial intermediates. frontiersin.org Their ability to be converted into a wide array of other functional groups has cemented their role in the synthesis of pharmaceuticals and other functional materials. researchgate.netchim.it

Concurrently, the concept of protecting groups became a cornerstone of multi-step organic synthesis, with its importance growing significantly in the mid-20th century. wikipedia.orgnumberanalytics.com Benzyl ethers emerged as one of the most reliable and widely used protecting groups for alcohols. numberanalytics.comchemistrytalk.org The foundational principle behind their use is their stability under a wide range of reaction conditions—such as basic, nucleophilic, and certain oxidative or reductive environments—while being susceptible to selective removal under specific, mild conditions. organic-chemistry.orgfiveable.me The most common method for cleaving a benzyl ether is catalytic hydrogenolysis, which regenerates the alcohol and produces toluene (B28343) as a byproduct. wikipedia.orgorganic-chemistry.org Alternative deprotection methods include the use of strong acids or oxidizing agents. organic-chemistry.orgfiveable.me The ability to install a benzyl ether, typically via a Williamson ether synthesis, and then remove it without disturbing other sensitive parts of a molecule is a fundamental tactic in the assembly of complex natural products and pharmaceuticals. organic-chemistry.org

Scope, Rationale, and Strategic Objectives of Advanced Research on this compound

Advanced research on this compound is primarily driven by its potential as a versatile building block for creating novel, high-value molecules. smolecule.com The strategic objective is to leverage its pre-functionalized scaffold to streamline the synthesis of complex targets, thereby accelerating the discovery of new chemical entities with useful properties. nih.gov

The rationale for this research can be categorized into several key areas:

Medicinal Chemistry: Pyridine and pyridinol/pyridinone scaffolds are present in numerous FDA-approved drugs with activities ranging from anticancer and antiviral to anti-inflammatory and antifungal. researchgate.netfrontiersin.orgnih.gov Research focuses on using this compound to synthesize new derivatives that could act as enzyme inhibitors, receptor binders, or antimicrobial agents. ontosight.aiontosight.ainih.gov The specific substitution pattern allows for the systematic exploration of structure-activity relationships (SARs), where the hydroxyl and benzyloxy groups can be modified to optimize biological activity and physicochemical properties. nih.gov

Development of Synthetic Methodology: The unique reactivity of this compound makes it a target for the development of new synthetic methods. nih.govresearchgate.net Research may focus on discovering novel, efficient ways to functionalize the pyridine ring or selectively manipulate the hydroxyl and benzyloxy groups. acs.orgresearchgate.net This includes exploring its use in palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds, a common strategy for building molecular complexity. smolecule.comchim.it

Material Science: Functionalized pyridine derivatives are used in the development of materials with specific optical or electronic properties. smolecule.comchim.it The structure of this compound could serve as a precursor for new ligands in coordination chemistry or as a component in organic electronic materials. smolecule.com

The overarching goal is to exploit this readily available, bifunctional intermediate to construct molecular libraries for biological screening or to design materials with tailored functions, thereby avoiding more lengthy and less efficient synthetic sequences. bohrium.comnih.gov

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 353293-23-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₂H₁₁NO₂ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 201.22 g/mol | sigmaaldrich.combldpharm.com |

| Melting Point | 173-174 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | QHTSFDUACOKDEO-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Description of Expected Signals | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and benzene (B151609) rings, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. | researchgate.netekb.eg |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the benzene ring, and the benzylic methylene carbon. | nih.govresearchgate.netekb.eg |

| FT-IR | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and benzylic), C=C and C=N stretching (pyridine ring), and C-O stretching (ether and phenol). | researchgate.netekb.eg |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's exact mass, along with characteristic fragmentation patterns, such as the loss of the benzyl group. | researchgate.netekb.eg |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSFDUACOKDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 4 Benzyloxy Pyridin 3 Ol

Retrosynthetic Analysis and Established Synthetic Routes to 4-(Benzyloxy)pyridin-3-ol

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials mdpi.com. For this compound, the primary disconnection points are the C-O ether bond of the benzyloxy group and the bonds forming the pyridine (B92270) ring.

The most logical retrosynthetic step is the disconnection of the benzyl (B1604629) ether bond, which is a standard protecting group strategy. This leads to the key intermediate, 3,4-dihydroxypyridine, and a benzylating agent like benzyl bromide. This approach simplifies the problem to the synthesis of the pyridinediol core.

A plausible synthetic pathway derived from this analysis would involve the initial construction of the 3,4-dihydroxypyridine ring, followed by a regioselective benzylation at the 4-position.

A hypothetical linear sequence is: Starting Material → Pyridine Ring Formation/Functionalization → 3,4-Dihydroxypyridine → this compound

A convergent synthesis , where different fragments of the molecule are synthesized separately and then combined, is generally more efficient for highly complex molecules but is less common for a relatively simple structure like this compound nih.gov.

While a specific, multi-step synthesis for this compound is not extensively documented in a single procedure, a chemically sound route can be constructed based on established reactions for analogous compounds. A key intermediate in this proposed synthesis is 3,4-dihydroxypyridine . The synthesis would proceed via two main stages:

Formation of the 3,4-Dihydroxypyridine Core: The pyridine ring itself can be formed through various methods, such as the Hantzsch pyridine synthesis or variations involving the condensation of dicarbonyl compounds with an ammonia source nih.govwjpmr.com. For instance, a 1,3,4-tricarbonyl equivalent could cyclize with ammonia to form the 3-hydroxy-4-pyridone, which can then be converted to the diol.

Regioselective Benzylation: The crucial step is the selective protection of the 4-hydroxyl group in the presence of the 3-hydroxyl group. This is achieved by exploiting the difference in acidity between the two hydroxyl protons. The 4-hydroxyl group is generally more acidic due to resonance stabilization of its conjugate base involving the ring nitrogen. This allows for its selective deprotonation with a suitable base, followed by nucleophilic substitution with benzyl halide.

A similar regioselective protection has been successfully demonstrated for 3,4-dihydroxybenzaldehyde, where the 4-hydroxyl group is selectively alkylated over the 3-hydroxyl group mdpi.com. This established procedure serves as an excellent model for the synthesis of this compound.

The reaction sequence is as follows:

Deprotonation: 3,4-Dihydroxypyridine is treated with a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base selectively removes the more acidic proton from the 4-hydroxyl group.

Alkylation: Benzyl chloride or benzyl bromide is added to the reaction mixture. The resulting 4-phenoxide anion acts as a nucleophile, attacking the benzylic carbon to form the ether linkage, yielding the final product.

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | 3,4-Dihydroxypyridine | 1. Base (e.g., K₂CO₃, NaHCO₃) 2. Benzyl Halide (BnCl or BnBr) 3. Solvent (e.g., DMF), 40°C | This compound | Regioselective protection of the 4-hydroxyl group |

Development and Exploration of Novel Synthetic Pathways to this compound

Advances in synthetic methodology offer opportunities to develop more efficient, sustainable, and selective routes to this compound.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances mdpi.com. In the context of synthesizing this compound, several improvements can be envisioned:

Safer Solvents: Traditional solvents like DMF could be replaced with greener alternatives such as ethanol (B145695), water, or ionic liquids, where feasible. For example, some syntheses of related heterocyclic compounds have been achieved in ethanol or even under solvent-free conditions mdpi.com.

Atom Economy: The proposed benzylation step has good atom economy. Alternative routes that involve fewer steps or generate less waste are always a goal. Multi-component reactions (MCRs) are a hallmark of green chemistry and are used to synthesize various pyridinone derivatives, potentially offering a more direct route to the core structure nih.govpreprints.org.

Use of Benign Reagents: The use of sodium hypochlorite as a mild and environmentally benign oxidant has been reported in the synthesis of related triazolopyridine heterocycles, showcasing a green approach to oxidative cyclization steps that might be used in alternative syntheses of the pyridine core mdpi.com.

Catalysis can significantly enhance the efficiency of the synthesis.

Metal-Catalyzed Reactions: While not essential for the key benzylation step, the formation of the pyridine ring or the introduction of functional groups can be facilitated by metal catalysis. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings, which could be employed in alternative synthetic designs nih.gov.

Organocatalysis: Acid or base catalysis is fundamental to many condensation reactions used to form heterocyclic rings. For instance, the synthesis of various dihydropyridone derivatives can be catalyzed by simple organic molecules like imidazole or via acidic catalysts nih.gov.

Phase-Transfer Catalysis: For the O-alkylation step, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt could be employed. A PTC facilitates the transfer of the deprotonated pyridinediol from an aqueous or solid phase to an organic phase containing the benzyl halide, often leading to milder reaction conditions, faster reaction rates, and avoidance of polar aprotic solvents like DMF.

Control of selectivity is paramount in the synthesis of this compound.

Regioselectivity: The key challenge and the most critical aspect of selectivity in this synthesis is the regioselective benzylation of the 4-hydroxyl group over the 3-hydroxyl group. This control is achieved based on the differential acidity of the two protons. The 4-hydroxyl proton is more acidic because its conjugate base is better stabilized by resonance, with the negative charge being delocalized onto the electronegative ring nitrogen. Deprotonation with a carefully selected, non-hindered mild base ensures that the more acidic proton is removed preferentially, directing the subsequent alkylation to the 4-position mdpi.com.

Chemoselectivity: The reaction must also be chemoselective for O-alkylation over N-alkylation. Under basic conditions, the hydroxyl groups are significantly more acidic than the pyridine nitrogen (which would need to be protonated to have an acidic proton). Therefore, deprotonation and subsequent alkylation occur selectively on the oxygen atoms.

Stereoselectivity is not a factor in the synthesis of the final achiral product, this compound.

Optimization Protocols and Reaction Condition Tuning for Enhanced Yield and Purity of this compound

Key parameters that are typically optimized include reaction temperature, solvent, catalyst, and the stoichiometry of reactants. For instance, in a potential nucleophilic aromatic substitution reaction to introduce the benzyloxy group, the choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often facilitate such reactions.

The selection of the base is another crucial factor, particularly in reactions involving the deprotonation of a hydroxyl group for subsequent etherification. The strength and steric hindrance of the base can influence the reaction's efficiency. Common bases used in these types of transformations include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic amines.

Catalyst choice and loading are also pivotal in many synthetic transformations. For example, in a potential cross-coupling reaction to form a carbon-oxygen bond, a palladium or copper catalyst would likely be employed. The specific ligand coordinated to the metal center can dramatically affect the catalyst's activity and selectivity, and therefore, a screening of different ligands is often necessary to identify the optimal catalytic system.

The table below outlines hypothetical optimization parameters for a key synthetic step, illustrating the systematic approach that would be taken to improve the reaction outcome.

Table 1: Hypothetical Optimization of a Key Synthetic Step for this compound

| Entry | Parameter Varied | Condition | Observed Yield (%) | Purity (%) |

| 1 | Temperature | 25°C | 45 | 80 |

| 2 | Temperature | 50°C | 65 | 85 |

| 3 | Temperature | 80°C | 75 | 82 |

| 4 | Solvent | Toluene (B28343) | 55 | 75 |

| 5 | Solvent | Tetrahydrofuran (THF) | 70 | 88 |

| 6 | Solvent | Dimethylformamide (DMF) | 82 | 90 |

| 7 | Catalyst | Catalyst A | 78 | 91 |

| 8 | Catalyst | Catalyst B | 85 | 95 |

| 9 | Base | K₂CO₃ | 72 | 89 |

| 10 | Base | NaH | 88 | 96 |

This iterative process of adjusting one variable at a time allows for the identification of the optimal reaction conditions that provide the highest yield and purity of the final product.

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of the synthetically prepared this compound are crucial steps to obtain the compound in a highly pure form, free from starting materials, reagents, and byproducts. The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

A standard workup procedure following the completion of the reaction typically involves quenching the reaction mixture, followed by extraction to separate the desired product from the aqueous phase. The organic extracts are then combined, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

For the purification of this compound, which is expected to be a solid at room temperature, several techniques can be employed.

Crystallization is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate crystallization solvent is critical for achieving high purity and recovery.

Column chromatography is a versatile technique used for the separation of compounds based on their differential adsorption onto a stationary phase. For this compound, silica gel would likely be a suitable stationary phase. The crude material is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation and collection as individual fractions. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities.

Preparative thin-layer chromatography (TLC) can be used for the purification of smaller quantities of the compound. The principle is similar to column chromatography, but the separation is performed on a plate coated with the stationary phase.

The purity of the isolated this compound is then typically assessed by analytical techniques such as thin-layer chromatography, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Crystallization | Difference in solubility | Can provide very high purity; scalable. | Requires a suitable solvent; may result in product loss in the mother liquor. |

| Column Chromatography | Differential adsorption | Highly versatile; can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. |

| Preparative TLC | Differential adsorption | Relatively fast for small scales; good resolution. | Limited to small quantities; can be labor-intensive. |

The choice of the final purification method or a combination of methods would be determined by the specific impurities present and the desired final purity of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Pyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core of 4-(Benzyloxy)pyridin-3-ol

The reactivity of the pyridine core in this compound towards substitution reactions is a balance between the inherent electron-deficient nature of the pyridine ring and the activating effects of the hydroxyl and benzyloxy substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is electronically analogous to nitrobenzene, exhibiting a general resistance to electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the nitrogen atom. sigmaaldrich.com When forced under vigorous conditions, electrophilic attack on unsubstituted pyridine occurs preferentially at the 3-position (C-3), as this avoids the formation of an unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. researchgate.net

In this compound, the situation is more complex. The hydroxyl group at C-3 and the benzyloxy group at C-4 are both electron-donating groups, which activate the ring towards electrophilic attack and direct incoming electrophiles to their ortho and para positions.

The hydroxyl group (-OH) is a strong activating group, directing ortho (to C-2 and C-4) and para (to C-6).

The benzyloxy group (-OBn) is also an activating group, directing ortho (to C-3 and C-5).

The net effect is a combination of these directing influences and the inherent deactivation by the ring nitrogen. The positions C-2, C-5, and C-6 are the most likely sites for electrophilic attack due to activation from the substituents. For instance, reactions like nitration or halogenation would be expected to yield a mixture of isomers, with substitution occurring at the positions most activated by the electron-donating groups, provided conditions are sufficient to overcome the ring's innate resistance. youtube.commsu.edu

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). youtube.comnih.govyoutube.com This reactivity is in stark contrast to electron-rich aromatic systems like benzene (B151609). youtube.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before a leaving group is expelled to restore aromaticity. chemistrysteps.com

For this compound, a direct SNAr reaction is unlikely as the molecule lacks a suitable leaving group (e.g., a halide) at the activated positions. However, the pyridine core can be made to undergo nucleophilic substitution through two primary strategies:

Prior Functionalization: If a halogen were introduced at the C-2 or C-6 position, it would serve as an excellent leaving group for a subsequent SNAr reaction with various nucleophiles such as alkoxides, amines, or thiolates.

Chichibabin Reaction: This classic reaction involves heating pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the C-2 position. youtube.com The reaction proceeds by nucleophilic addition of the amide ion, followed by elimination of a hydride ion (H⁻). It is plausible that this compound could undergo amination at the C-2 and/or C-6 positions under these conditions.

Transformations Involving the Hydroxyl Group (e.g., Alkylation, Acylation, Oxidation)

The phenolic hydroxyl group at the C-3 position is a primary site of reactivity in this compound. Its acidic proton can be easily removed by a base to form a highly nucleophilic pyridinolate anion.

Alkylation and Acylation

The formation of the pyridinolate anion greatly facilitates O-alkylation and O-acylation reactions.

Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the hydroxyl group is deprotonated. The resulting anion readily reacts with alkylating agents like alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) to form the corresponding ether. This is a standard Williamson ether synthesis. Studies on the related compound 3-(benzyloxy)pyridin-2(1H)-one show that alkylation occurs readily under mild conditions (NaH in DMF) in high yields. nih.gov

Acylation: Similarly, acylation can be achieved by treating the compound with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride), typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl). researchgate.net

| Transformation | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | 3-Alkoxy Ether | Anhydrous polar aprotic solvent (e.g., DMF, THF) |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 3-Acyloxy Ester | Anhydrous solvent (e.g., CH₂Cl₂, Pyridine) |

Oxidation

The oxidation of the pyridin-3-ol moiety is more complex. While phenols can be oxidized, the reactions are often difficult to control and can lead to quinone-like structures, dimers, or polymers. The pyridine ring itself is generally stable to oxidation, though its di- and tetrahydro derivatives are readily oxidized to the aromatic pyridine. researchgate.netwum.edu.pkjcbsc.org Direct oxidation of the 3-hydroxyl group would require specific and mild oxidizing agents to avoid unwanted side reactions on the electron-rich ring system. Reagents like Fremy's salt (potassium nitrosodisulfonate) or salcomine-O₂ systems are sometimes used for the oxidation of phenols to quinones.

Reactions and Cleavages of the Benzyloxy Protecting Group in this compound

The benzyloxy group is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions and its susceptibility to cleavage under specific, mild protocols. organic-chemistry.org

One of the most common and efficient methods for debenzylation is catalytic hydrogenation. organic-chemistry.org This reaction involves treating the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., cyclohexene (B86901), ammonium (B1175870) formate) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nih.govresearchgate.net

The reaction proceeds via hydrogenolysis, where the C-O bond of the benzyl (B1604629) ether is cleaved, yielding the free hydroxyl group (pyridin-3,4-diol in this case) and toluene (B28343) as a byproduct. The generally accepted mechanism involves:

Adsorption: Both the substrate and hydrogen adsorb onto the surface of the metal catalyst.

Oxidative Addition: The catalyst facilitates the cleavage of the benzylic C-O bond.

Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the substrate fragments.

Desorption: The deprotected product (pyridin-3,4-diol) and toluene desorb from the catalyst surface.

While pyridines can sometimes act as catalyst poisons, hydrogenation of pyridine derivatives is a well-established procedure, often carried out in acidic media (e.g., acetic acid) to protonate the nitrogen and prevent its coordination to the metal catalyst. researchgate.netrsc.orgnih.gov

Benzyl ethers can also be cleaved under acidic conditions, although this method is less common for sensitive substrates.

Strong Protic Acids: Treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the benzyl ether. mdma.chthaiscience.info The mechanism involves protonation of the ether oxygen, making it a better leaving group. The C-O bond is then cleaved via either an Sₙ1 mechanism (forming a stable benzyl cation) or an Sₙ2 mechanism (attack by a counter-ion like Br⁻ at the benzylic carbon).

Lewis Acids: A milder and more selective approach involves the use of Lewis acids. Various Lewis acids can coordinate to the ether oxygen, activating the C-O bond for cleavage. This method often offers better functional group tolerance compared to strong protic acids. researchgate.net A notable reagent is boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which efficiently cleaves benzyl ethers under mild conditions in the presence of other protecting groups like silyl (B83357) ethers and esters. organic-chemistry.org

| Method | Typical Reagents & Conditions | Byproducts | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C in EtOH or EtOAc | Toluene | Mild, high-yielding, clean. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C in MeOH | Toluene | Avoids use of H₂ gas. |

| Acid-Mediated Cleavage | HBr/AcOH or TFA, often with a scavenger (e.g., anisole) | Benzyl bromide or benzyl trifluoroacetate | Harsh conditions, risk of side reactions. |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂, AlCl₃, SnCl₄ in CH₂Cl₂ | Varies with Lewis acid and workup | Often milder and more selective than protic acids. researchgate.netorganic-chemistry.org |

Tautomerism and Aromaticity Studies of the Pyridinol Moiety in this compound

Aromaticity

The pyridine ring in this compound is an aromatic system. It is a cyclic, planar molecule with a continuous ring of p-orbitals. The five carbon atoms and the nitrogen atom are sp² hybridized. Each carbon contributes one electron to the π-system, and the nitrogen atom also contributes one electron, resulting in a total of six π-electrons. This adheres to Hückel's rule (4n+2 π-electrons, where n=1), confirming its aromatic character. The lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system.

Tautomerism

Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. While 2- and 4-hydroxypyridines predominantly exist as the pyridone forms in most solvents, 3-hydroxypyridine (B118123) displays more complex behavior. chemtube3d.comwuxibiology.comchemtube3d.com

This compound, as a derivative of 3-hydroxypyridine, can undergo tautomerization to a zwitterionic pyridinium-3-olate form. This equilibrium is highly sensitive to the solvent environment. researchgate.net

In non-polar solvents , the neutral enol form, this compound, is expected to be the major species.

In polar, protic solvents like water, the zwitterionic keto form can be significantly populated. This form is stabilized by hydrogen bonding and the high dielectric constant of the solvent.

While the 4-benzyloxy group exerts an electronic influence on the ring, it is not expected to fundamentally alter the nature of this tautomeric equilibrium, which remains a key characteristic of the 3-pyridinol core. Computational and spectroscopic studies on 3-hydroxypyridine have shown that the energy difference between the tautomers is small, allowing the equilibrium to be readily shifted by environmental factors. researchgate.netrsc.org

Ring Functionalization and Heteroatom Modification Reactions

Beyond standard substitution reactions, the pyridine core of this compound can be modified through advanced functionalization techniques.

Heteroatom Modification: N-Oxidation

The lone pair of electrons on the pyridine nitrogen atom can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid, hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.org The resulting compound, this compound N-oxide, has significantly altered reactivity compared to the parent pyridine.

The N-oxide group is strongly electron-donating through resonance but electron-withdrawing inductively. This modification:

Activates the C-2, C-4, and C-6 positions towards electrophilic attack .

Activates the C-2 and C-6 positions towards nucleophilic attack .

Provides a handle for further reactions; for example, treatment of a pyridine N-oxide with phosphoryl chloride (POCl₃) can introduce a chlorine atom at the C-2 position.

The specific compound 4-(Benzyloxy)pyridine N-oxide is a known intermediate used in the synthesis of more complex substituted pyridines. sigmaaldrich.comuni.lunih.gov Recent studies have also shown that pyridine N-oxides can undergo photochemical rearrangement to afford C3-hydroxylated pyridines, highlighting another pathway for functionalization. acs.org

Ring Functionalization: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov The process involves a directing metalating group (DMG) that directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate a specific ortho-position. clockss.orgznaturforsch.com The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, disulfides) to introduce a new substituent. acs.orgrsc.org

In this compound, the hydroxyl group is a potent directing group. Upon deprotonation by the first equivalent of strong base, the resulting O-lithio group (-OLi) strongly directs a second equivalent of base to deprotonate the adjacent C-2 position. This would generate a dilithiated species, which could then be selectively quenched with an electrophile at C-2 to yield a 2,3,4-trisubstituted pyridine. This method provides a predictable and efficient route to elaborate the pyridine core with high regiocontrol.

Detailed Mechanistic Elucidation of Key Transformations of this compound

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the phenolic hydroxyl group, and the benzyl ether linkage. Mechanistic investigations reveal several key transformations that this compound can undergo, primarily involving cleavage of the benzyl ether, reactions at the 3-hydroxyl group, and electrophilic substitution on the aromatic pyridine core.

O-Debenzylation Mechanisms

The removal of the benzyl protecting group from the 4-position to yield pyridin-3,4-diol is a common and crucial transformation. This can be achieved through several mechanistic pathways, most notably catalytic hydrogenolysis and acid-catalyzed cleavage.

Catalytic Hydrogenolysis: This is the most prevalent method for benzyl ether cleavage due to its mild conditions and high efficiency. sigmaaldrich.com The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂) or a hydrogen transfer agent like cyclohexene or formic acid. sigmaaldrich.comacsgcipr.org

The mechanism proceeds via a series of steps on the catalyst surface:

Adsorption: Both the this compound substrate and molecular hydrogen are adsorbed onto the active sites of the palladium catalyst.

C-O Bond Cleavage: The benzyl C-O bond is weakened and undergoes oxidative addition to the palladium surface. Simultaneously, H₂ is cleaved into reactive hydrogen atoms on the metal surface.

Hydrogenolysis: The adsorbed benzyl and pyridinol fragments are subsequently reduced by the surface-bound hydrogen atoms. This step results in the formation of toluene and the intermediate pyridin-3,4-diol adsorbed on the catalyst. ambeed.com

Desorption: The final products, pyridin-3,4-diol and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Table 1: Representative Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time | Product(s) |

| 10% Pd/C | H₂ (balloon) | Ethanol (B145695) | Room Temp | 12 h | Pyridin-3,4-diol, Toluene |

| 10% Pd/C | Cyclohexene, Acetic Acid | Ethanol | Reflux | 2 h | Pyridin-3,4-diol, Toluene |

| 20% Pd(OH)₂/C | H₂ (1 atm) | Methanol | Room Temp | 4 h | Pyridin-3,4-diol, Toluene |

Acid-Catalyzed Cleavage: Benzyl ethers can also be cleaved under strong acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org This transformation typically follows an SN1-type mechanism due to the ability of the benzyl group to form a stable carbocation. libretexts.orgnih.gov

The mechanism involves two primary steps:

Protonation: The ether oxygen of this compound is protonated by the strong acid. This converts the benzyloxy group into a good leaving group (an oxonium ion). masterorganicchemistry.com

Carbocation Formation and Nucleophilic Attack: The protonated ether undergoes heterolytic cleavage of the C-O bond, generating pyridin-3,4-diol and a resonance-stabilized benzyl carbocation. libretexts.org This carbocation is then rapidly attacked by a nucleophile present in the medium (e.g., a bromide or iodide ion) to form benzyl halide. The formation of the stable benzyl carbocation is the rate-determining step of this SN1 reaction. nih.gov

Reactions at the 3-Hydroxyl Group

The hydroxyl group at the C-3 position behaves as a typical phenol, readily undergoing reactions such as O-alkylation and O-acylation. These reactions proceed via nucleophilic substitution, where the pyridinol oxygen acts as the nucleophile.

O-Alkylation Mechanism: To facilitate O-alkylation, the weakly acidic 3-hydroxyl group is typically deprotonated with a base (e.g., NaH, K₂CO₃) to form a more potent nucleophile, the corresponding pyridinolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, in a classic SN2 mechanism.

Deprotonation: A base removes the proton from the 3-hydroxyl group, creating a resonance-stabilized pyridinolate anion.

Nucleophilic Attack: The pyridinolate anion performs a backside attack on the alkyl halide (R-X), displacing the halide leaving group and forming a new C-O ether bond.

The choice of base, solvent, and electrophile can influence the reaction's efficiency and selectivity. researchgate.net

Table 2: General Conditions for O-Alkylation of Pyridinols

| Base | Electrophile (R-X) | Solvent | Temperature (°C) |

| K₂CO₃ | Methyl Iodide | Acetonitrile | Reflux |

| NaH | Ethyl Bromide | DMF | 0 to Room Temp |

| Cs₂CO₃ | Propargyl Bromide | Acetone | Reflux |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.org However, the reactivity and regioselectivity in this compound are significantly influenced by the two strong electron-donating groups: the hydroxyl (-OH) and benzyloxy (-OBn) groups. Both are activating, ortho-, para-directing substituents.

The mechanism for EAS involves the attack of an electrophile (E⁺) on the electron-rich pyridine ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. wikipedia.org

Formation of Sigma Complex: The π-system of the pyridine ring attacks the electrophile. The directing effects of the -OH and -OBn groups strongly favor attack at the positions ortho to them, namely C-2 and C-5. Attack at these positions allows the positive charge in the resulting arenium ion to be delocalized onto the oxygen atoms of the substituents, providing significant resonance stabilization. Attack at C-6 is sterically hindered and electronically less favored.

Re-aromatization: A base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.

While unsubstituted pyridine undergoes electrophilic substitution primarily at the C-3 position to avoid placing a positive charge on the electronegative nitrogen atom, the powerful activating effects of the hydroxyl and benzyloxy groups in this compound override this intrinsic preference, directing substitution to the C-2 and C-5 positions. study.comquora.com

Advanced Spectroscopic and Structural Characterization of 4 Benzyloxy Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 4-(Benzyloxy)pyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's conformation and dynamic behavior.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for establishing connectivity and spatial relationships between atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, and the hydroxyl proton. The pyridine protons would likely appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons of the benzyl group would include a singlet for the methylene (B1212753) (-CH₂-) protons, typically in the range of δ 5.0-5.5 ppm due to the adjacent oxygen atom, and multiplets for the phenyl protons in the aromatic region (δ 7.2-7.5 ppm). The hydroxyl (-OH) proton signal would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). The benzylic carbon (-CH₂-) would likely appear around δ 70 ppm. The carbons of the phenyl ring would also be found in the aromatic region (δ 125-140 ppm).

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent protons on the pyridine ring and between the protons on the phenyl group of the benzyl moiety. This would be instrumental in assigning the specific positions of the pyridine protons. researchgate.netprinceton.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. princeton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, a correlation between the benzylic methylene protons and the C4 carbon of the pyridine ring would confirm the benzyloxy linkage at that position. princeton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This can be used to determine the preferred conformation of the molecule in solution. For instance, NOE correlations might be observed between the benzylic protons and the protons on the pyridine ring, providing insights into the rotational orientation of the benzyloxy group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.0-8.2 | ~140-145 |

| Pyridine-H5 | ~7.0-7.2 | ~120-125 |

| Pyridine-H6 | ~7.8-8.0 | ~135-140 |

| Pyridine-C2 | - | ~140-145 |

| Pyridine-C3 | - | ~150-155 (with -OH) |

| Pyridine-C4 | - | ~155-160 (with -OBn) |

| Pyridine-C5 | - | ~120-125 |

| Pyridine-C6 | - | ~135-140 |

| Benzyl-CH₂ | ~5.2 | ~70 |

| Benzyl-Ph-H (ortho) | ~7.3-7.4 | ~127-129 |

| Benzyl-Ph-H (meta) | ~7.3-7.4 | ~128-130 |

| Benzyl-Ph-H (para) | ~7.2-7.3 | ~127-129 |

| Benzyl-Ph-C (ipso) | - | ~136-138 |

| 3-OH | Variable | - |

Advanced Solvent Effects and Temperature-Dependent Studies

The chemical shifts of protons, particularly those involved in hydrogen bonding like the hydroxyl proton, can be significantly influenced by the solvent. scielo.org.arresearchgate.netpitt.edupitt.edu In aprotic solvents like chloroform-d (B32938) (CDCl₃), the -OH signal might be sharp, while in protic or hydrogen-bond accepting solvents like DMSO-d₆ or methanol-d₄, it would likely be broader and exchange with residual water protons. The aromatic proton signals may also experience shifts due to solvent-solute interactions. scielo.org.arresearchgate.net

Temperature-dependent NMR studies can provide information on dynamic processes such as conformational changes or restricted rotation. researchgate.netnih.govresearchgate.net For this compound, variable temperature NMR could be used to investigate the rotational barrier around the C4-O and O-CH₂ bonds. Changes in the chemical shifts and signal multiplicities with temperature could indicate the presence of different conformers in equilibrium. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Pattern Recognition

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. uni-rostock.debioanalysis-zone.comnih.govyoutube.comthermofisher.com For this compound (C₁₂H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The high mass accuracy of HRMS would allow for the confident confirmation of the elemental composition. bioanalysis-zone.comyoutube.com

Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.0863 |

| [M+Na]⁺ | C₁₂H₁₁NNaO₂⁺ | 224.0682 |

| [M-H]⁻ | C₁₂H₁₀NO₂⁻ | 200.0717 |

Note: These predicted values are based on the monoisotopic masses of the elements and are similar to those predicted for the isomer 6-(benzyloxy)pyridin-3-ol. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. nih.govnih.govnih.govnih.gov

For this compound, a prominent fragmentation pathway is expected to involve the cleavage of the benzylic ether bond. The benzylic group is known to readily fragment to form a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectrum of benzyl-containing compounds. youtube.com The remaining pyridinol fragment would also be observed. Other potential fragmentations could involve losses of small neutral molecules from the pyridine ring.

Proposed Fragmentation Pathway for this compound

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would be the cleavage of the C-O bond of the ether linkage. This would lead to the formation of the stable benzyl cation, which rearranges to the tropylium ion at m/z 91. The other fragment would be the protonated 3-hydroxypyridin-4-one.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. conferenceworld.inresearchgate.netcardiff.ac.ukcdnsciencepub.comrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching of the aryl ether would likely appear in the 1200-1270 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzyloxy group may also give rise to a distinct Raman signal.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Alkyl C-H (CH₂) | C-H Stretch | 2850-2960 | Moderate |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |

| Aryl Ether (C-O) | C-O Stretch | 1200-1270 | Moderate |

| Pyridine Ring | Ring Breathing/Deformation | Various bands below 1600 | Strong |

Theoretical and Computational Studies of 4 Benzyloxy Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Quantum chemical calculations are foundational to the theoretical study of 4-(Benzyloxy)pyridin-3-ol. These methods are employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe the distribution and energy of its electrons, which are encapsulated in molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.in For a molecule like this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are effective for predicting molecular geometries and energies. niscpr.res.inuctm.edu These methods balance computational cost with accuracy, making them suitable for medium-sized organic molecules. DFT calculations would be instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's optimized geometry.

Post-Hartree-Fock methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by more explicitly accounting for electron correlation. researchgate.net While computationally more demanding than DFT, these methods can provide benchmark data for the electronic energy and structural properties of this compound, serving as a reference for less computationally intensive methods.

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For this compound, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices that provide a good compromise between accuracy and computational cost. uctm.edu For higher accuracy, Dunning's correlation-consistent basis sets, like cc-pVTZ, may be employed, particularly with post-Hartree-Fock methods.

Computational efficiency is a critical consideration. The computational effort scales with the size of the molecule and the basis set. Therefore, a judicious choice of method and basis set is required to ensure that the calculations are both accurate and feasible. For a molecule of this size, DFT calculations with a double-zeta basis set like 6-31G(d,p) are generally efficient, while Coupled Cluster calculations with a triple-zeta basis set would require significantly more computational resources.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The simulation of the infrared (IR) spectrum is achieved by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as C-H stretches, C=C ring vibrations, and C-O ether stretches. A frequency calculation also serves to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. acs.org

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. acs.org For this compound, these calculations would likely predict transitions involving the π-systems of the pyridine (B92270) and benzene (B151609) rings, such as π → π* transitions. researchgate.net The calculations can also be performed in the presence of a solvent model to study solvatochromic shifts.

The table below presents hypothetical, yet realistic, predicted spectroscopic data for this compound, based on typical DFT calculations.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Comment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | ~5.1 | -O-CH₂- (Benzylic protons) |

| ~6.8-7.5 | Aromatic protons (Pyridine and Benzene rings) | ||

| ~9.5 | -OH (Phenolic proton) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~70 | -O-CH₂- (Benzylic carbon) |

| ~115-160 | Aromatic carbons (Pyridine and Benzene rings) | ||

| IR | Vibrational Frequency (cm⁻¹) | ~3400 | O-H stretch |

| ~3050 | Aromatic C-H stretch | ||

| ~1250 | Aryl C-O stretch | ||

| UV-Vis | λ_max (nm) | ~275 | π → π* transition |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

For instance, modeling a nucleophilic substitution reaction at the benzylic carbon would involve identifying the transition state structure. researchgate.net Calculations of the activation energy (the energy difference between the reactants and the transition state) provide quantitative insight into the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products on the reaction pathway. dtic.mil

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable bonds, particularly the C-O-CH₂-Ph linkage, endows this compound with conformational flexibility. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable conformers (energy minima) and the energy barriers between them.

This can be achieved by performing a relaxed potential energy surface scan, where a specific dihedral angle is rotated in steps, and at each step, the rest of the molecule's geometry is optimized. This process maps out the energy landscape, revealing the relative stabilities of different spatial arrangements. nih.gov Such studies would likely show how interactions, such as weak intramolecular CH⋯π interactions between the methylene (B1212753) bridge and the pyridine or phenyl rings, might stabilize certain conformations. rsc.org

The table below illustrates a hypothetical energy landscape for the rotation around the O-CH₂ bond.

| Conformer | Key Dihedral Angle (C-O-CH₂-Ph) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | 0.00 | Potentially stabilized by intramolecular interactions. |

| B | 180° (anti) | 1.5 | Sterically accessible, slightly higher energy. |

| Transition State (A↔B) | ~120° | 3.5 | Energy barrier for rotation between conformers. |

Molecular Docking and Interaction Studies with Model Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of chemical probe design, docking studies can be performed to investigate how this compound might interact with the active site of a model enzyme in silico. mdpi.comtubitak.gov.tr

This process involves preparing the 3D structure of the ligand (this compound) and a model receptor. The docking algorithm then samples a large number of possible orientations of the ligand within the receptor's binding site, scoring each pose based on factors like electrostatic and van der Waals interactions. mdpi.com

The results can identify key potential interactions, such as hydrogen bonds from the hydroxyl group or π-π stacking involving the aromatic rings, that could contribute to binding affinity. nih.gov This information is crucial for the rational design of more complex chemical probes based on the this compound scaffold, guiding modifications to enhance binding affinity or selectivity for a specific model system, without any reference to biological or clinical outcomes. nih.gov

Solvent Effects and Solvation Models in Computational Studies of this compound

The surrounding environment, particularly the solvent, can significantly influence the chemical and physical properties of a molecule. For a compound like this compound, which possesses polar functional groups (a hydroxyl group and a pyridine nitrogen atom), solvent interactions are critical for accurately predicting its behavior. Computational chemistry accounts for these interactions through various solvation models, which are essential for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry.

Solvent effects can alter a molecule's conformational stability, electronic structure, and reactivity. In the case of this compound, solute-solvent interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, are expected to be particularly significant. The choice of solvent can influence the tautomeric equilibrium, protonation state, and intramolecular hydrogen bonding of the molecule. Therefore, applying appropriate solvation models is crucial for obtaining meaningful computational results.

Computational solvation models are broadly categorized into two main types: implicit and explicit models. wikipedia.org

Implicit (Continuum) Models : These models treat the solvent as a continuous medium with a uniform dielectric constant (ε) rather than as individual molecules. wikibooks.org The solute is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent medium. wikibooks.org Common implicit models include the Polarizable Continuum Model (PCM) and its variants (like C-PCM and IEF-PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). wikipedia.orgq-chem.com These models are computationally efficient and are widely used to calculate properties like solvation free energy, which is crucial for understanding reaction thermodynamics in solution. q-chem.com For substituted pyridines, continuum models have been successfully used to reproduce solvation free energy differences and analyze the effect of the solvent on basicity. acs.org

Explicit Solvation Models : In this approach, individual solvent molecules are explicitly included in the calculation, surrounding the solute molecule. fiveable.me This method allows for the detailed, quantum-mechanical description of specific short-range interactions like hydrogen bonding. fiveable.me While highly accurate for describing the first solvation shell, explicit models are computationally very demanding, as they require calculations on a much larger system (a "supermolecule" or cluster). q-chem.comfiveable.me Often, a hybrid or combined discrete/continuum approach is employed, where a few solvent molecules are treated explicitly to account for specific interactions, and the bulk solvent is represented by an implicit continuum model. researchgate.net

In theoretical studies of molecules like this compound, researchers would typically use an implicit solvation model to screen a variety of solvents with different polarities (e.g., nonpolar toluene (B28343), polar aprotic acetone, and polar protic ethanol (B145695) or water). The calculations would reveal how solvent polarity affects key molecular properties. For instance, an increase in solvent polarity is expected to increase the dipole moment of this compound due to the stabilization of its charge-separated electronic state.

While specific computational studies on this compound are not prominently available in the reviewed literature, the expected outcomes can be illustrated. A typical study would involve geometry optimization of the compound in the gas phase and in different solvents, followed by the calculation of various properties. The results would likely be presented in a format similar to the illustrative table below, comparing key metrics across different environments.

Illustrative Data: Calculated Properties of this compound in Various Media This table is a hypothetical representation of typical data from a computational study, as specific experimental or theoretical values for this compound were not found in the searched literature.

| Calculated Property | Gas Phase (Vacuum) | Toluene (ε = 2.4) | Acetone (ε = 20.7) | Water (ε = 78.4) |

|---|---|---|---|---|

| Dipole Moment (Debye) | 2.5 | 3.4 | 4.8 | 5.3 |

| Solvation Free Energy (kcal/mol) | 0.00 | -4.5 | -8.2 | -9.5 |

| O-H Bond Length (Å) | 0.965 | 0.968 | 0.975 | 0.980 |

| HOMO-LUMO Gap (eV) | 5.2 | 5.1 | 4.9 | 4.8 |

Such data would demonstrate that in moving from the gas phase to a polar solvent like water, the molecule becomes more polarized (higher dipole moment) and is significantly stabilized (more negative solvation free energy). Bond lengths, particularly for groups involved in hydrogen bonding like the O-H group, would be expected to elongate in polar protic solvents. researchgate.net Furthermore, the frontier molecular orbital (FMO) energy gap, an indicator of chemical reactivity, typically decreases as solvent polarity increases, suggesting enhanced reactivity. asianresassoc.org These computational insights are vital for understanding and predicting the behavior of this compound in different chemical environments.

Applications of 4 Benzyloxy Pyridin 3 Ol As a Synthetic Building Block and Precursor

Role of 4-(Benzyloxy)pyridin-3-ol in the Total Synthesis of Natural Products and Complex Heterocycles

The strategic placement of the benzyloxy and hydroxyl groups on the pyridine (B92270) ring of this compound makes it a useful precursor in the synthesis of intricate molecular structures, including those found in natural products and other complex heterocyclic systems. The benzyl (B1604629) group serves as a readily cleavable protecting group for the 4-position hydroxyl, while the 3-position hydroxyl and the pyridine nitrogen offer sites for further functionalization.

Integration into Bioactive Scaffolds

While extensive examples in the total synthesis of natural products are not widely documented in publicly available literature, the utility of this compound as a precursor to bioactive scaffolds is demonstrated in patent literature. For instance, 4-(benzyloxy)pyridin-3-yl trifluoromethanesulfonate, derived from this compound, has been utilized as a key intermediate in the synthesis of bicyclic heteroaryl compounds. These compounds, featuring a fused pyrazole ring system, are designed as kinase inhibitors, highlighting the role of the this compound core in constructing medicinally relevant scaffolds. The triflate group, introduced at the 3-position, serves as an excellent leaving group for cross-coupling reactions, enabling the formation of the fused heterocyclic system.

Synthesis of Pyridinol and Pyridine Derivatives

This compound is a valuable starting material for the synthesis of a variety of other pyridinol and pyridine derivatives. The reactivity of the hydroxyl group and the pyridine ring can be exploited to introduce diverse functionalities.

One of the fundamental transformations is the debenzylation of the 4-benzyloxy group to yield the corresponding pyridin-3,4-diol. This can be achieved through standard hydrogenolysis conditions, such as using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The resulting diol is a highly functionalized pyridine derivative that can undergo further reactions.

Furthermore, the hydroxyl group at the 3-position can undergo alkylation . While direct examples for this compound are not abundant in the literature, the analogous compound, 3-(benzyloxy)pyridin-2(1H)-one, readily undergoes N-alkylation with various alkyl halides in the presence of a base like sodium hydride. This suggests that the hydroxyl group of this compound could be similarly functionalized to introduce a variety of side chains, leading to a diverse library of pyridine derivatives.

The pyridine ring itself can also be a site for further reactions. The reactivity of pyridin-3-ol suggests that electrophilic aromatic substitution reactions could potentially occur on the ring of this compound, although the directing effects of the existing substituents would need to be considered.

Utilization in the Development of Novel Organic Reactions and Methodologies

Based on currently available scientific literature, there are no specific reports detailing the use of this compound in the development of novel organic reactions or methodologies.

Precursor in Specialized Material Science Applications

Currently, there is no information available in the scientific literature to suggest that this compound has been used as a monomer for specific polymer scaffolds or as a precursor in other specialized material science applications.

Application as a Ligand in Coordination Chemistry or Organometallic Catalysis

While benzyloxy-substituted pyridine derivatives have been explored as ligands in coordination chemistry, for example, in allyloxy and benzyloxy substituted pyridinebisimine Fe(II) and Co(II) complexes used for ethylene polymerization, there is no direct evidence in the current scientific literature of this compound itself being used as a ligand in coordination chemistry or organometallic catalysis. researchgate.net The presence of both a hydroxyl group and the pyridine nitrogen could theoretically allow for chelation to a metal center, but this potential application has not been reported.

Emerging Research Directions and Future Perspectives on 4 Benzyloxy Pyridin 3 Ol

Innovations in Sustainable Synthesis and Process Chemistry for 4-(Benzyloxy)pyridin-3-ol

The synthesis of pyridine (B92270) derivatives is undergoing a transformation towards greener and more efficient methodologies, which could be pivotal for the future production of this compound. nih.gov Traditional synthetic routes often involve harsh conditions and hazardous reagents, prompting a shift towards sustainable chemistry. benthamscience.comijarsct.co.in Emerging strategies applicable to this compound focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. rasayanjournal.co.in

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine rings and their derivatives. ijarsct.co.in Applying microwave irradiation to the cyclization and functionalization steps required for this compound could offer a more efficient pathway.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials, enhancing atom economy and process efficiency. nih.govrasayanjournal.co.in Designing an MCR strategy for this compound would represent a significant advancement in its process chemistry.

Green Catalysts and Solvents: The use of reusable catalysts, such as biocatalysts or supported metal catalysts, is a cornerstone of green chemistry. ijarsct.co.in Furthermore, replacing conventional volatile organic solvents with greener alternatives like ionic liquids or even performing reactions under solvent-free conditions are promising avenues for the sustainable synthesis of pyridine compounds. benthamscience.comijarsct.co.in

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Approach | Traditional Method | Sustainable Innovation | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication | Faster reaction rates, reduced energy consumption, fewer by-products. ijarsct.co.in |

| Process Steps | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) | Increased efficiency, reduced solvent waste, higher atom economy. rasayanjournal.co.in |

| Catalysis | Stoichiometric and often toxic reagents | Reusable solid catalysts, biocatalysts, ionic liquids | Easier product purification, reduced environmental impact, catalyst recycling. benthamscience.comijarsct.co.in |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions | Enhanced safety, reduced pollution and disposal costs. nih.gov |

Unexplored Reactivity Profiles and Novel Transformations

The this compound scaffold contains multiple reactive sites, suggesting a rich and largely unexplored reactivity profile. The pyridine ring, hydroxyl group, and benzyloxy ether linkage all present opportunities for novel chemical transformations.

Future research could focus on:

Palladium-Catalyzed Cross-Coupling: The pyridine core is an excellent substrate for various palladium-catalyzed reactions. The corresponding pyridin-4-yl nonaflate, derived from the hydroxyl group, could serve as a versatile precursor for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents at the 4-position. chim.it

Directed Ortho-Metalation (DoM): The hydroxyl and benzyloxy groups could potentially direct lithiation to specific positions on the pyridine or benzyl (B1604629) rings, enabling regioselective functionalization.

Transformations of the Hydroxyl Group: Beyond serving as a handle for cross-coupling, the pyridinol hydroxyl group can undergo etherification, esterification, or conversion to other functional groups, providing access to a wide array of new derivatives.

Denitrogenative Transformation Reactions: Advanced methods involving the transformation of fused 1,2,3-triazoles can lead to the synthesis of novel fused-ring systems. nih.gov Applying similar logic could lead to the construction of complex heterocyclic systems built upon the this compound core.

Advanced Characterization Techniques and Their Application to Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced characterization techniques will be essential to unambiguously determine their structures and stereochemistry. nih.gov While standard techniques like ¹H and ¹³C NMR are routine, a deeper structural elucidation of novel, more intricate molecules will require a multi-technique approach. tandfonline.comstmjournals.com

Key advanced techniques include:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity within complex derivatives, especially where spectral overlap occurs in 1D spectra.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental compositions and confirming the identity of synthesized compounds. rsc.org

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of crystalline derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is crucial for identifying key functional groups and confirming their transformation during reactions. tandfonline.com

Table 2: Advanced Characterization Techniques for this compound Derivatives

| Technique | Abbreviation | Information Provided | Application to Derivatives |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR (1D & 2D) | Provides detailed information about the carbon-hydrogen framework and atom connectivity. tandfonline.com | Elucidating the precise structure of novel, complex analogues. |

| High-Resolution Mass Spectrometry | HRMS | Determines the exact molecular weight and elemental composition. rsc.org | Confirming the successful synthesis of target molecules. |

| Single-Crystal X-ray Diffraction | SCXRD | Reveals the precise 3D arrangement of atoms in a crystalline solid. nih.gov | Unambiguously determining stereochemistry and solid-state packing. |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies the presence and modification of functional groups. tandfonline.com | Monitoring reaction progress and confirming functional group transformations. |

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating research. rsc.org For this compound and its derivatives, this integration can guide synthetic efforts, rationalize observed reactivity, and predict molecular properties. rsc.org

Density Functional Theory (DFT) is a particularly potent computational tool for studying pyridine derivatives. tandfonline.comniscpr.res.in Its applications include:

Predicting Reactivity: DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of a molecule. dntb.gov.ua This can predict sites susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions. tandfonline.com

Analyzing Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic properties and potential for charge transfer within the molecule. nih.govnih.gov

Simulating Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data to confirm proposed structures. niscpr.res.in

This collaborative loop, where computational predictions inform experimental design and experimental results validate computational models, is expected to be a key driver of future research on this compound.

Table 3: Roles of Computational and Experimental Methods

| Aspect | Computational Role (e.g., DFT) | Experimental Role |

|---|---|---|

| Structural Analysis | Optimize molecular geometry; predict bond lengths/angles; simulate spectra (NMR, IR). nih.gov | Synthesize compound; measure actual spectra (NMR, IR, MS); determine crystal structure (X-ray). nih.gov |